(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid
Overview
Description
(S)-5-Carbamoyl-3-(9h-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid
Scientific Research Applications
Solid Phase Synthesis Linkers : The compound's derivatives are used as linkers in solid phase synthesis, showing higher acid stability compared to standard trityl resins. This application is significant in the synthesis of various organic molecules and peptides (Bleicher, Lutz, & Wuethrich, 2000).
Peptide Bond Protection : Derivatives of this compound, such as N,O-Bis-Fmoc derivatives, are used in protecting peptide bonds during peptide synthesis. This is particularly valuable for synthesizing peptides with difficult sequences (Johnson, Quibell, Owen, & Sheppard, 1993).
Synthesis of Novel Acids and Amino Acids : The compound and its analogs have been used in the synthesis of novel functional diacids and amino acids. These synthetic processes have implications in the development of new materials and pharmaceuticals (Zhang Zhi-qin, 2004).
Development of Nitric Oxide Synthase Inhibitors : Derivatives of this compound have been used in the design of inhibitors for nitric oxide synthases, which are enzymes involved in the production of nitric oxide, a crucial biological messenger (Ulhaq et al., 1998).
Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, is used to protect hydroxy-groups in organic synthesis. This is crucial for maintaining the integrity of certain functional groups during chemical reactions (Gioeli & Chattopadhyaya, 1982).
Synthesis of Oligomers : N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derivatives of this compound, have been used to synthesize oligomers. This has implications in the development of new polymers and materials (Gregar & Gervay-Hague, 2004).
Properties
IUPAC Name |
(3S)-6-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c22-19(24)10-9-13(11-20(25)26)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H2,22,24)(H,23,27)(H,25,26)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXKYUGMPJITQT-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426594 | |
Record name | Fmoc-beta-Homogln-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283160-17-8 | |
Record name | Fmoc-beta-Homogln-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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